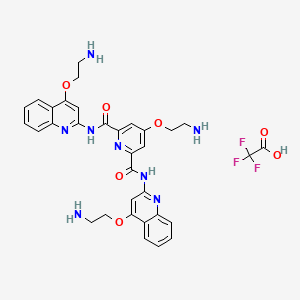

![molecular formula C25H26ClN5O3 B612114 4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 468740-43-4](/img/structure/B612114.png)

4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone

説明

BMS-536924 is a dual inhibitor of insulin-like growth factor receptor (IGF-1R) kinase and insulin receptor (IC50s = 100 and 73 nM, respectively). In this way, it blocks IGF-1R autophosphorylation and signaling through MEK1/2 and Akt, leading to G1 arrest and apoptosis in myeloblastic leukemia ML-1 cells. BMS-536924 reverses epithelial-to-mesenchymal transition in immortalized mammary epithelial MCF10A cells overexpressing constitutively activated IGF-1R and causes growth inhibition and polarization of breast cancer MCF-7 cells. It also induces expression of cytochrome P450 3A4 isoform in primary hepatocytes.

BMS-536924 is a potent small molecule inhibitor of IGF-IR, which shows antitumor activity in multiple tumor models, including sarcoma.

科学的研究の応用

Application in Cancer Research

Field

This application falls under the field of Cancer Research .

Summary of the Application

BMS-536924 is identified as a potent inhibitor of the IGF-1 receptor, which plays a critical role in mitogenesis and survival in a variety of human tumor cells . It has been shown to inhibit the catalytic activity of IGF-1R and its downstream signaling components such as Akt and MAPK in cells .

Methods of Application

The compound is applied in vitro and in vivo to inhibit the IGF-1 receptor . It is used in a wide variety of human cancer cell lines including colon, breast, lung, pancreas, prostate, sarcoma, and multiple myeloma .

Results or Outcomes

In vivo, BMS-536924 inhibits tumor growth in an IGF-1R-dependent tumor model as well as in a broad range of human tumor xenografts .

Application in Inflammatory Bowel Disease (IBD) Research

Field

This application falls under the field of Inflammatory Bowel Disease (IBD) Research .

Summary of the Application

BMS-536924 has been identified as a promising anti-inflammatory agent in the research of Inflammatory Bowel Disease (IBD), which encompasses ulcerative colitis (UC) and Crohn’s disease (CD) .

Methods of Application

The compound is used in drug repositioning efforts and the utilization of cellular models to investigate the co-target gene signatures of GR and TET2 in IBD .

Results or Outcomes

The research has enriched the understanding of IBD’s pathogenesis and suggests novel therapeutic approaches to enhance the quality of life for individuals affected by these inflammatory conditions .

Application in Reversing IGF-IR-Induced Transformation

Field

This application falls under the field of Cellular Biology .

Summary of the Application

BMS-536924 is a potent inhibitor of IGF-IR-induced transformation of human mammary epithelial cells .

Methods of Application

The compound is applied in vitro and in vivo to reverse the transformation of human mammary epithelial cells .

Results or Outcomes

BMS-536924 has been shown to completely reverse all measures of transformation in vitro and reducing xenograft tumor burden in vivo .

Application in Breast Cancer Research

Field

This application falls under the field of Breast Cancer Research .

Summary of the Application

BMS-536924 has been identified as a potent inhibitor of IGF-IR-induced transformation of human mammary epithelial cells . It has been shown to inhibit the catalytic activity of IGF-1R and its downstream signaling components such as Akt and MAPK in cells .

Results or Outcomes

Application in Glioma Research

Field

This application falls under the field of Glioma Research .

Summary of the Application

BMS-536924 has been identified as a promising anti-cancer agent in the research of glioma, especially TMZ-resistant glioma .

Results or Outcomes

The research has enriched the understanding of glioma’s pathogenesis and suggests novel therapeutic approaches to enhance the quality of life for individuals affected by these inflammatory conditions .

特性

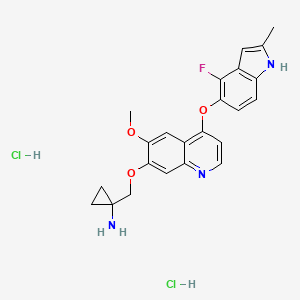

IUPAC Name |

4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN5O3/c1-15-11-18(31-7-9-34-10-8-31)13-20-23(15)30-24(29-20)22-19(5-6-27-25(22)33)28-14-21(32)16-3-2-4-17(26)12-16/h2-6,11-13,21,32H,7-10,14H2,1H3,(H,29,30)(H2,27,28,33)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVZORIKUNOTCS-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NC[C@H](C4=CC(=CC=C4)Cl)O)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone | |

CAS RN |

468740-43-4 | |

| Record name | BMS-536924 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0468740434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-536924 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40E3AZG1MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

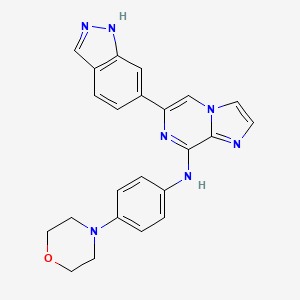

![1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl)urea](/img/structure/B612043.png)

![2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide](/img/structure/B612048.png)

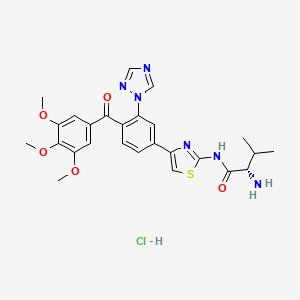

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)